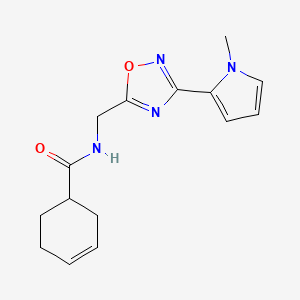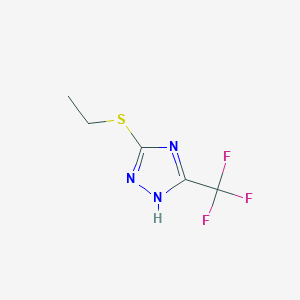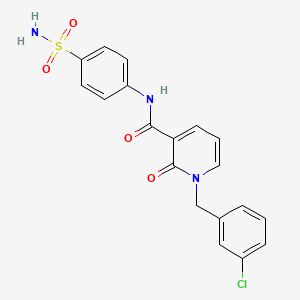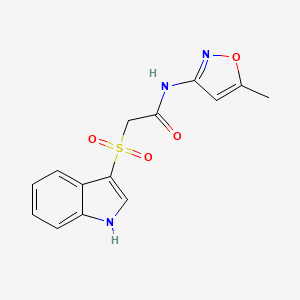
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide is an intricate organic compound with potential applications across various scientific fields, including chemistry, biology, and medicinal research. This compound features a cyclohexene carboxamide moiety, coupled with a 1,2,4-oxadiazole ring, further functionalized by a 1-methyl-1H-pyrrole group. These structural components endow the compound with unique reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide can be synthesized through a multi-step process involving the preparation of key intermediates and their subsequent coupling.
Synthesis of the 1,2,4-Oxadiazole Core: : This is typically achieved by cyclizing hydrazides with carboxylic acids or their derivatives under dehydrating conditions. A common reagent used is phosphorus oxychloride (POCl₃) under reflux.
Formation of the N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl) Intermediate: : The intermediate can be prepared by coupling the 1,2,4-oxadiazole with 1-methyl-1H-pyrrole using a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Final Coupling with Cyclohex-3-enecarboxamide: : This can be achieved via a nucleophilic substitution reaction, where the previously obtained intermediate is reacted with cyclohex-3-enecarboxylic acid or its chloride derivative in the presence of a base like triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production would involve similar reaction pathways but scaled up and optimized for yield and purity. The reactions would be conducted in large reactors with controlled temperatures and pressures, and the purification would likely involve multiple stages of crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide can undergo oxidation reactions, especially at the cyclohexene moiety, potentially forming epoxides or diols.
Reduction: : The compound may also be reduced, especially at the oxadiazole ring, leading to the opening of the ring and formation of different products.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the methyl-pyrrole and the carboxamide moiety.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) under mild to harsh conditions.
Reduction: : Metal hydrides like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: : Bases like sodium hydride (NaH) or acids like trifluoroacetic acid (TFA), depending on the type of substitution.
Major Products
Oxidation: : Formation of epoxides or diols at the cyclohexene ring.
Reduction: : Ring-opened products from the oxadiazole.
Substitution: : Varied products depending on the reagent and the position of the substitution.
Aplicaciones Científicas De Investigación
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide has several scientific research applications:
Chemistry: : It can be used as a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: : Its potential bioactivity can be explored in various assays to understand its effects on different cell lines or organisms.
Medicine: : Preliminary studies might investigate its potential as a therapeutic agent, focusing on its ability to interact with specific biological targets.
Industry: : The compound could be useful in materials science, possibly in the development of new polymers or as a component in specialty chemicals.
Mecanismo De Acción
The exact mechanism of action of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide would depend on its application and the biological targets involved. Generally, it might interact with cellular receptors or enzymes, leading to alterations in biochemical pathways. Detailed studies would elucidate its binding affinities and effects on molecular targets such as kinases or GPCRs.
Comparación Con Compuestos Similares
Comparing this compound with other similar structures helps highlight its uniqueness. Other similar compounds might include:
N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide: : This has a phenyl group instead of a methyl-pyrrole, altering its reactivity and bioactivity.
N-((3-(1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide: : Lacks the methyl group on the pyrrole ring, which can affect its chemical properties.
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohexane-carboxamide: : Features a cyclohexane ring instead of cyclohexene, potentially affecting its reactivity.
Each of these similar compounds offers insights into the unique features and potential advantages of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide in various applications.
Propiedades
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-9-5-8-12(19)14-17-13(21-18-14)10-16-15(20)11-6-3-2-4-7-11/h2-3,5,8-9,11H,4,6-7,10H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQDZIFLORVSFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3CCC=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(furan-2-ylmethyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2393488.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2393490.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2393492.png)
![2-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2393494.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide](/img/structure/B2393497.png)


![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one](/img/structure/B2393500.png)
![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,3-dimethylbenzamide](/img/structure/B2393503.png)
![N-(4-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2393504.png)
![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2393506.png)


